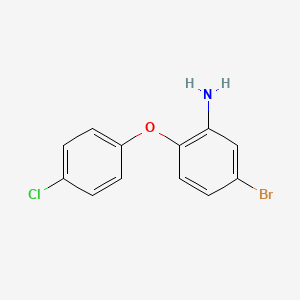

5-Bromo-2-(4-chlorophenoxy)aniline

CAS No.: 15212-00-7

Cat. No.: VC6312128

Molecular Formula: C12H9BrClNO

Molecular Weight: 298.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15212-00-7 |

|---|---|

| Molecular Formula | C12H9BrClNO |

| Molecular Weight | 298.56 |

| IUPAC Name | 5-bromo-2-(4-chlorophenoxy)aniline |

| Standard InChI | InChI=1S/C12H9BrClNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 |

| Standard InChI Key | FCICNYOGHRMGIL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

5-Bromo-2-(4-chlorophenoxy)aniline (C₁₂H₉BrClNO) consists of an aniline core substituted with a bromine atom at the 5-position and a 4-chlorophenoxy group at the 2-position . The phenoxy group introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions. The planar aromatic system facilitates π-π stacking, while the electron-withdrawing chlorine and bromine atoms enhance electrophilic substitution potential.

Physicochemical Characteristics

Key physical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 298.563 g/mol |

| Density | 1.6±0.1 g/cm³ |

| Boiling Point | 362.4±32.0°C at 760 mmHg |

| Flash Point | 173.0±25.1°C |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C |

| LogP (Partition Coefficient) | 4.35 |

The low vapor pressure (0.0±0.8 mmHg at 25°C) suggests limited volatility, making it suitable for high-temperature applications . The LogP value of 4.35 indicates moderate lipophilicity, which may influence its behavior in biological systems or solvent-mediated reactions.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogen-rich structure positions it as a potential intermediate in drug discovery. Bromine and chlorine atoms serve as handles for further functionalization, enabling the synthesis of kinase inhibitors or antimicrobial agents. For instance, brominated anilines are precursors to compounds targeting tyrosine kinases in cancer therapy .

Materials Science

In polymer chemistry, 5-Bromo-2-(4-chlorophenoxy)aniline could act as a monomer for conductive polymers. The phenoxy group enhances solubility in organic solvents, facilitating the fabrication of thin-film electronics or corrosion-resistant coatings .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s reactivity under cross-coupling conditions (e.g., Suzuki-Miyaura) could expand its utility in medicinal chemistry. Computational modeling of its electronic structure would further guide synthetic applications.

Green Chemistry Innovations

Developing solvent-free synthesis routes or biocatalytic methods could reduce reliance on toxic reagents. The patent CN114591250A demonstrates the potential for hydrogen peroxide to enhance bromine efficiency, a strategy adaptable to this compound’s production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume